[(2R)-2-aminopropyl](ethyl)propylamine
Overview
Description
(2R)-2-aminopropylpropylamine
is a chemical compound with the CAS Number: 1418293-60-3 . It has a molecular weight of 144.26 and is used in scientific research, with applications ranging from organic synthesis to drug development.
Molecular Structure Analysis
The IUPAC name for this compound is (R)-N1-ethyl-N1-propylpropane-1,2-diamine
. The InChI code is 1S/C8H20N2/c1-4-6-10(5-2)7-8(3)9/h8H,4-7,9H2,1-3H3/t8-/m1/s1
.
Chemical Reactions Analysis
Amines, such as (2R)-2-aminopropylpropylamine
, are good nucleophiles and weak bases . They can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible . Amines can also react with acid chlorides to form amides , and with sulfonyl groups to form sulfonamides .
Scientific Research Applications
Synthesis and Characterization
Organotellurium Compounds Synthesis : A study detailed the synthesis and spectral characterization of organotellurium(II) compounds, showcasing methodologies potentially applicable to (2R)-2-aminopropylpropylamine for creating structurally complex derivatives through condensation reactions (Raghavendra, Siddagangaiah, & Upreti, 2015).
Functionalized Aminohydropyridines : Another research effort demonstrated the synthesis of functionalized 2-aminohydropyridines via domino reactions, highlighting synthetic routes that could be explored for derivatizing (2R)-2-aminopropylpropylamine (Jing Sun et al., 2011).
Applications in Material Science
- Catalysis and Surface Modification : Research into the modification of surfaces and catalysis using amines offers insights into potential applications for (2R)-2-aminopropylpropylamine. For instance, the development of a two-step method for enhancing the adsorption of (3-aminopropyl)dimethylethoxysilane on silica surfaces could guide similar applications in surface chemistry and catalysis (Kanan, Tze, & Tripp, 2002).
Environmental Applications
- Adsorption and Environmental Remediation : A study on ionic liquid based nanoporous organosilica supported propylamine for the removal of dyes from aqueous solutions highlights a potential environmental application for (2R)-2-aminopropylpropylamine in water treatment and pollution control (Shojaeipoor et al., 2016).
Mechanism of Action
The mechanism of action of amines in chemical reactions often involves their role as nucleophiles . For example, in the formation of imine derivatives, the amine attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate . This intermediate then loses a molecule of water to form the imine .
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H226 (flammable liquid and vapor), H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(2R)-1-N-ethyl-1-N-propylpropane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-6-10(5-2)7-8(3)9/h8H,4-7,9H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAMIZAOSYSZIU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC)C[C@@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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